[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is a fascinating organic phosphonic acid derivative. This compound combines multiple functional groups, rendering it a versatile molecule of interest in various scientific and industrial applications. The synthesis, reactions, and applications of this compound make it a significant subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid typically involves multistep reactions, starting with a suitable phenyl derivative. One of the standard routes includes:
Esterification: : The initial phenyl derivative undergoes esterification with phosphoric acid derivatives.
Introduction of N-hydroxysuccinimide (NHS):
Final Conversion: : Conversion of the ester to the phosphonic acid derivative completes the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and efficiency. Continuous flow reactors and automated synthesis systems are often employed to streamline the process and ensure reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is capable of undergoing a variety of chemical reactions due to its multiple functional groups:
Oxidation and Reduction: : The compound can undergo redox reactions, typically involving the phenyl ring and phosphonic acid groups.
Substitution Reactions: : Substitution reactions can occur at the phenyl ring or the NHS groups under suitable conditions.
Hydrolysis: : Hydrolysis reactions can break down the ester bonds, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate or chromium trioxide for oxidizing the phenyl ring.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride for reducing the compound.
Substitution Conditions: : Various electrophiles and nucleophiles can induce substitutions, often in polar solvents at room temperature or elevated temperatures.
Major Products
The major products of these reactions can include simplified derivatives of the original compound, such as mono- or di-substituted phenyl phosphonic acids, or completely different compounds formed via ring opening or other complex mechanisms.
Scientific Research Applications
[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid has several applications:
In Chemistry: : Used as a reagent or intermediate in organic synthesis. Its unique functional groups enable the formation of complex molecules.
In Biology:
In Medicine: : Could be explored as a drug precursor or component in developing pharmaceuticals, especially in targeting specific molecular pathways.
In Industry: : Utilized in material science for developing new polymers or coatings with unique properties due to its phosphonic acid groups.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with various molecular targets, primarily proteins and enzymes:
Enzyme Inhibition: : The NHS groups can covalently modify enzyme active sites, leading to inhibition or altered activity.
Protein Binding: : The phosphonic acid moiety can form strong interactions with protein active sites or other biological molecules, impacting their function.
Comparison with Similar Compounds
Similar Compounds
[4-(N-hydroxysuccinimide)benzyl]phosphonic acid
[2,4-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid
[2-(N-hydroxysuccinimide)phenyl]phosphonic acid
Highlighting Uniqueness
While similar compounds share structural features like the NHS groups or phosphonic acid, [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is unique due to the specific positioning of these groups, which influences its reactivity and interaction with other molecules.
This distinctive arrangement allows it to be a versatile tool in synthetic chemistry, biological research, and industrial applications, making it a compound of significant interest.
Properties
CAS No. |
2375201-04-8 |
---|---|
Molecular Formula |
C16H13N2O11P |
Molecular Weight |
440.25 g/mol |
IUPAC Name |
[3,5-bis[(2,5-dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C16H13N2O11P/c19-11-1-2-12(20)17(11)28-15(23)8-5-9(7-10(6-8)30(25,26)27)16(24)29-18-13(21)3-4-14(18)22/h5-7H,1-4H2,(H2,25,26,27) |
InChI Key |
BSIHZHMYNBOZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)P(=O)(O)O)C(=O)ON3C(=O)CCC3=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.